2-(N-Ethyl-p-methoxyanilino)ethanol
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Overview
Description
2-(N-Ethyl-p-methoxyanilino)ethanol is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.25818 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Ethyl-p-methoxyanilino)ethanol typically involves the reaction of p-methoxyaniline with ethyl bromide in the presence of a base, followed by the addition of ethylene oxide . The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Solvent: Common solvents like ethanol or methanol
Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(N-Ethyl-p-methoxyanilino)ethanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-(N-Ethyl-p-methoxyanilino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(N-Ethyl-p-methoxyanilino)ethanol involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(N-Ethyl-p-nitrosoanilino)ethanol: Similar structure but with a nitroso group instead of a methoxy group.
2-(N-Ethyl-p-hydroxyanilino)ethanol: Contains a hydroxy group instead of a methoxy group.
Uniqueness
2-(N-Ethyl-p-methoxyanilino)ethanol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy group, for example, can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
38540-90-8 |
---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-(N-ethyl-4-methoxyanilino)ethanol |
InChI |
InChI=1S/C11H17NO2/c1-3-12(8-9-13)10-4-6-11(14-2)7-5-10/h4-7,13H,3,8-9H2,1-2H3 |
InChI Key |
PRZLVBMLJYDCEM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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